

An In-depth Technical Guide to Rocuronium: Chemical Structure and Properties

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Compound of Interest

Compound Name: Rocuronium

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This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **rocuronium**, a widely used neuromuscular blocking agent. The information presented herein is intended to support research and development activities by providing detailed data on its structure, physicochemical characteristics, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Nomenclature

Rocuronium is a monoquaternalary aminosteroid non-depolarizing neuromuscular blocker.^[1] It is structurally a desacetoxy analogue of vecuronium.^[2] The core of the molecule is a 5 α -androstane steroid nucleus.^[3] Key functional groups include a 3 α -hydroxy group, a 17 β -acetoxy group, a 2 β -morpholino group, and a 16 β -N-allylpyrrolidinium substituent.^{[3][4]} The bromide salt form is the active pharmaceutical ingredient.^[5]

Table 1: Chemical Identifiers for **Rocuronium** Bromide

Identifier	Value
IUPAC Name	[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate bromide[4]
Chemical Formula	C ₃₂ H ₅₃ BrN ₂ O ₄ [1][4]
CAS Number	119302-91-9[1][6]
Synonyms	ORG 9426, Esmeron, Zemuron[1][4]

Physicochemical and Pharmacokinetic Properties

Rocuronium bromide is supplied as a sterile, nonpyrogenic, isotonic solution that is clear and colorless to yellow/orange, with a pH of 4.[7] Its properties are critical to its rapid onset and intermediate duration of action.

Table 2: Physicochemical Properties of **Rocuronium** Bromide

Property	Value	Source
Molecular Weight	609.690 g/mol	[1][4]
Physical Form	Solid	[3][6]
Solubility	Soluble in Water and Chloroform	[6]
Partition Coefficient (n-octanol/water)	0.5 at 20°C	[7]
logP (Predicted)	-0.33 to 2.01	[8]
pKa (Strongest Basic, Predicted)	7.96	[8]

Table 3: Pharmacokinetic Properties of **Rocuronium** Bromide

Parameter	Value (in normal adults)	Source
Protein Binding	~30%	[1][2]
Volume of Distribution (steady state)	203 mL/kg	[9]
Plasma Clearance	3.7 mL/kg/min	[9]
Elimination Half-life	66-80 minutes	[1][9]
Metabolism	Some de-acetylation to 17-desacetyl-rocuronium (less active metabolite)	[2][10]
Excretion	Primarily unchanged in bile and urine (approx. 47% in urine and 43% in feces after 9 days)	[1][9]

Pharmacological Properties

Mechanism of Action

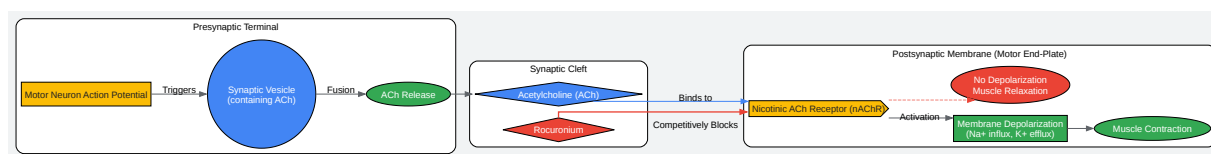
Rocuronium is a non-depolarizing neuromuscular blocker that acts as a competitive antagonist to nicotinic acetylcholine receptors (nAChRs) at the motor end-plate of the neuromuscular junction.[1][5][11] By binding to these receptors, **rocuronium** prevents acetylcholine from binding, thereby inhibiting the depolarization of the postjunctional membrane.[2][11] This action blocks the influx of sodium and potassium ions, which prevents the generation of a muscle action potential and subsequent muscle contraction.[2] This blockade results in skeletal muscle relaxation and paralysis.[5] The effects of **rocuronium** can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine at the neuromuscular junction.[2][3]

Pharmacodynamics

Rocuronium is characterized by a rapid onset and an intermediate duration of action.[1][2] An intubation dose of 0.6 mg/kg typically provides excellent to good intubating conditions within 60 seconds, with maximum blockade achieved in under 3 minutes.[7][10] The clinical duration of action at this dose is approximately 31 minutes under opioid/nitrous oxide/oxygen anesthesia.[7] Higher doses (1.0 to 1.2 mg/kg) can achieve intubating conditions similar to succinylcholine, with an onset of about 1 minute.[10]

Signaling Pathway

The following diagram illustrates the mechanism of action of **rocuronium** at the neuromuscular junction.



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Caption: Mechanism of **rocuronium** at the neuromuscular junction.

Experimental Protocols

Multiple synthetic routes for **rocuronium** bromide have been reported. A common strategy involves the modification of a steroid starting material, such as 5 α -androstan-2-en-17-one.[12] The following protocol is a generalized representation based on published methods.[12][13][14]

Protocol: Multi-step Synthesis

- Epoxidation: The starting material, 5 α -androstan-2-en-17-one, is epoxidized using an agent like peroxyformic acid (generated in situ from formic acid and hydrogen peroxide) to yield 2 α ,3 α -epoxy-5 α -androstan-17-one.[12]
- Ring-Opening with Morpholine: The epoxide ring is opened regioselectively by reacting with morpholine, often catalyzed by an acid like p-toluenesulfonic acid (TsOH) or a Lewis acid like zinc chloride, to introduce the morpholinyl group at the 2 β position and a hydroxyl group at the 3 α position.[12]
- Introduction of the Pyrrolidinyl Group: The 17-keto group is converted to a 16 β -pyrrolidinyl group. This can be a multi-step process, for instance, by forming an enamine and subsequent reduction.[12]
- Reduction of 17-Carbonyl: The 17-carbonyl group is reduced to a 17 β -hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄).[12]
- Acetylation: The 17 β -hydroxyl group is acetylated to form the 17 β -acetate ester using an acetylating agent like acetyl chloride.[13]
- Quaternization: The final step is the quaternization of the pyrrolidine nitrogen with allyl bromide to form the N-allylpyrrolidinium bromide, yielding the final **rocuronium** bromide product.[13][14] The reaction is typically performed in a polar aprotic solvent like dichloromethane.[14]
- Purification: The crude product is purified, often by precipitation or recrystallization from a solvent/anti-solvent system (e.g., dichloromethane/diethyl ether), followed by drying under vacuum.[12][14]

The determination of **rocuronium** in biological matrices like blood, plasma, and tissues is commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [15][16][17]

Protocol: LC-MS/MS Quantification in Human Blood[15][17]

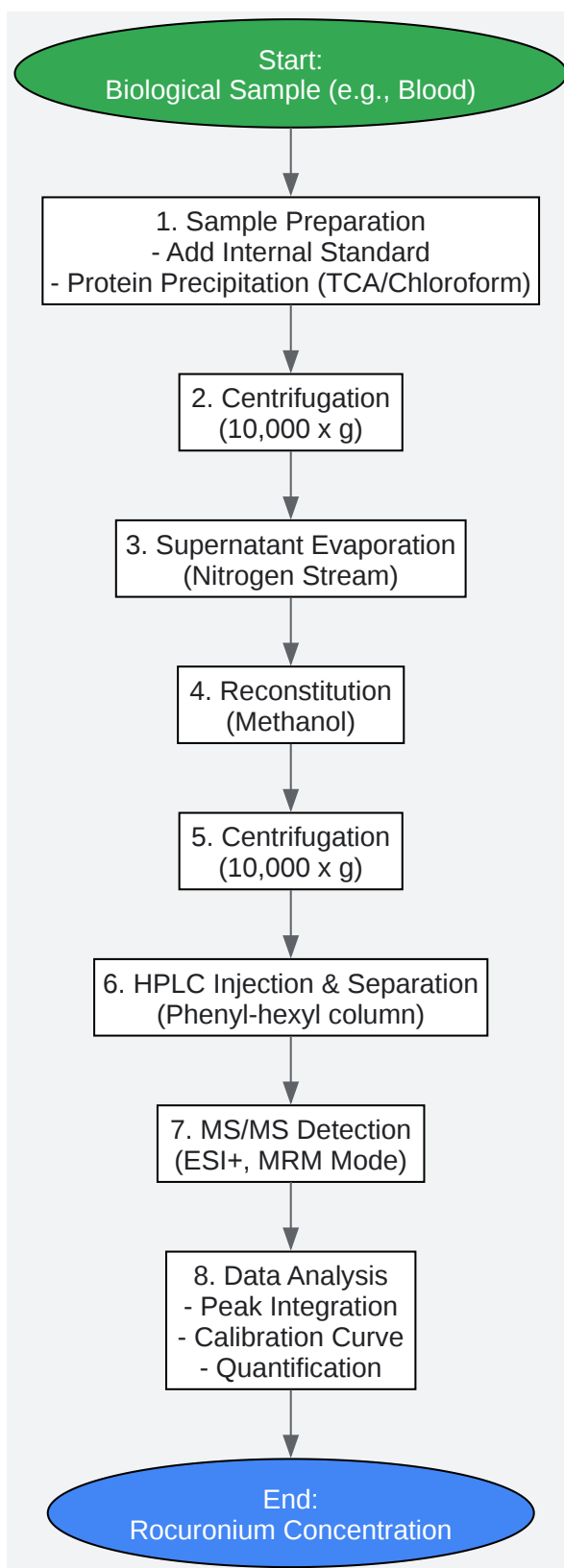
- Sample Preparation (Protein Precipitation):
 - To a 0.5 mL aliquot of human whole blood, add an internal standard (e.g., vecuronium).

- Add 0.25 mL of chloroform and 0.25 mL of 10% trichloroacetic acid.
- Vortex the mixture for 3 minutes to precipitate proteins.
- Centrifuge at 10,000 x g for 5 minutes.
- Extraction and Purification:
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 35°C.
 - Reconstitute the residue in 0.25 mL of methanol.
 - Vortex for 3 minutes and centrifuge again (10,000 x g for 5 minutes).
 - Transfer the supernatant to an autosampler vial.
- Chromatographic Separation (HPLC):
 - Inject a 10 µL aliquot into the HPLC system.
 - Column: Phenyl-hexyl column (e.g., 150 x 2.0 mm i.d., 3 µm).[\[15\]](#)[\[17\]](#)
 - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile).[\[15\]](#)[\[17\]](#)
 - Flow Rate: As appropriate for the column dimensions (e.g., 250 µL/min).[\[16\]](#)
- Detection and Quantification (Tandem Mass Spectrometry):
 - The HPLC eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source operating in positive ion mode.
 - Quantification is performed using Multiple Reaction Monitoring (MRM).
 - Monitor specific precursor-to-product ion transitions for **rocuronium** and the internal standard.
- Data Analysis:

- Construct a calibration curve by analyzing standards of known concentrations.
- Quantify **rocuronium** in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linear range is typically 4–500 ng/mL.[\[15\]](#)[\[17\]](#)

Experimental Workflow Diagram

The following diagram outlines the workflow for the analysis of **rocuronium** in a biological sample.



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